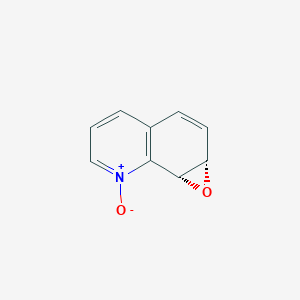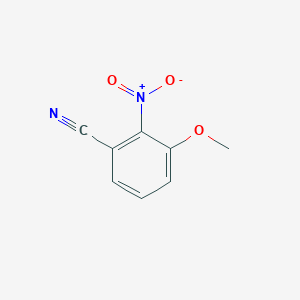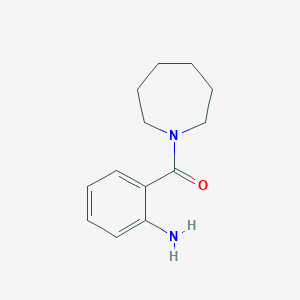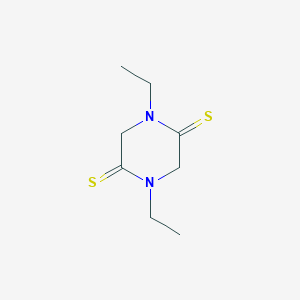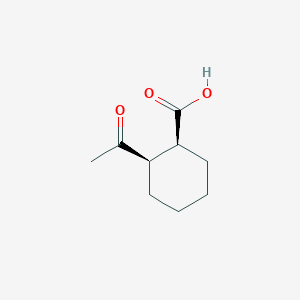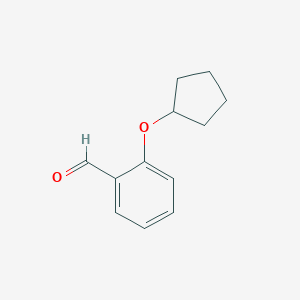
2-Cyclopentyloxy-benzaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzaldehyde derivatives can be achieved through various methods. For instance, the immobilization of 2-Hydroxypropyl-β-cyclodextrin onto cellulose was used to mediate the synthesis of benzaldehyde in an aqueous solution, indicating that cyclodextrin derivatives can play a role in the catalytic synthesis of benzaldehyde compounds . Additionally, the asymmetric addition of hydrogen cyanide to substituted benzaldehydes catalyzed by a synthetic cyclic peptide suggests that benzaldehyde derivatives can be synthesized with specific optical properties .
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives can be complex and is influenced by the substituents on the benzene ring. For example, the crystal structure of the α-cyclodextrin–benzaldehyde complex was determined by X-ray crystallography, which showed that α-cyclodextrin molecules form a channel-type structure with benzaldehyde molecules aligned inside . This implies that the molecular structure of 2-Cyclopentyloxy-benzaldehyde would also be significantly affected by its cyclopentyloxy substituent.
Chemical Reactions Analysis
Benzaldehyde derivatives undergo various chemical reactions. The oxidation of benzaldehyde to benzoic acid catalyzed by a cyclic dipeptide , and the intramolecular cyclization of 2-hydroxycinnamaldehydes are examples of reactions that benzaldehyde compounds can participate in. The condensation of β-cyclocitral with benzaldehyde, resulting in different products depending on the catalyst used, also demonstrates the reactivity of benzaldehyde derivatives10.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives are influenced by their functional groups and molecular structure. The effect of the substitution degree of 2-hydroxypropyl-β-cyclodextrin on the alkaline hydrolysis of cinnamaldehyde to benzaldehyde shows that the yield of benzaldehyde is affected by the structural properties of the cyclodextrin used . The Pt-catalyzed hydrative cyclization of 2-enynylbenzaldehydes and its application to faveline synthesis demonstrates the potential for creating complex molecular structures with specific physical and chemical properties .
Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Green Chemistry
- Application : The compound has been used in the synthesis of natural benzaldehyde from trans-cinnamaldehyde .
- Methods of Application : Several green chemical routes were compared, including (H2O/OH-), (H2O/OH-/H2O2), and (H2O, cellulose-based heterogeneous catalyst/OH-) .
- Results or Outcomes : The first and third systems showed remarkable conversion. The best yields were obtained using the first simple route with a nearly 80% conversion and a 43% selectivity .
-
Scientific Field: Supramolecular Catalysis
- Application : The compound has been used in the synthesis of 2-hydroxy-1,2-diphenylethanone (benzoin) in water .
- Methods of Application : 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) was used as a catalyst for the benzoin condensation reactions .
- Results or Outcomes : HP-β-CD exhibited the highest yield in the benzoin condensation reactions and could be recycled several times with little loss of activity .
-
Scientific Field: Organic Chemistry
- Application : It has been used in the synthesis of substituted benzaldehydes via a two-step, one-pot reduction/cross-coupling procedure .
- Methods of Application : The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents .
- Results or Outcomes : This methodology facilitates the effective synthesis of a 11C radiolabeled aldehyde .
-
Scientific Field: Pharmaceutics
- Application : Benzaldehyde, which can be synthesized from 2-Cyclopentyloxy-benzaldehyde, is an important intermediate in the synthesis of many medicinal compounds .
- Methods of Application : The specific methods of application can vary depending on the medicinal compound being synthesized .
- Results or Outcomes : The outcomes can vary widely depending on the specific medicinal compound being synthesized .
-
Scientific Field: Material Science
-
Scientific Field: Chemical Synthesis
- Application : It has been used in the synthesis of substituted benzaldehydes via a two-step, one-pot reduction/cross-coupling procedure .
- Methods of Application : The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents .
- Results or Outcomes : This methodology facilitates the effective synthesis of a 11C radiolabeled aldehyde .
-
Scientific Field: Drug Design
- Application : Benzaldehyde, which can be synthesized from 2-Cyclopentyloxy-benzaldehyde, is an important intermediate in the synthesis of many medicinal compounds .
- Methods of Application : The specific methods of application can vary depending on the medicinal compound being synthesized .
- Results or Outcomes : The outcomes can vary widely depending on the specific medicinal compound being synthesized .
Safety And Hazards
The safety data sheet for 2-Cyclopentyloxy-benzaldehyde indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and avoiding release to the environment .
Eigenschaften
IUPAC Name |
2-cyclopentyloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-9-10-5-1-4-8-12(10)14-11-6-2-3-7-11/h1,4-5,8-9,11H,2-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTDHKYNVLTLPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390007 | |
| Record name | 2-Cyclopentyloxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyloxy-benzaldehyde | |
CAS RN |
145742-38-7 | |
| Record name | 2-Cyclopentyloxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(cyclopentyloxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

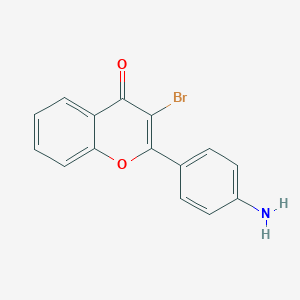
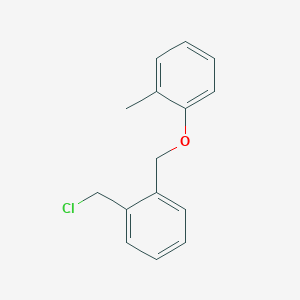
![N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide](/img/structure/B136417.png)
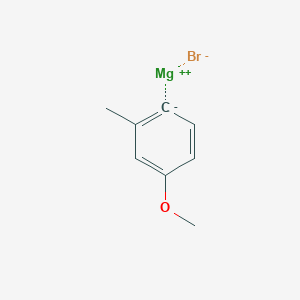
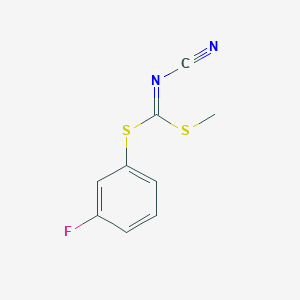
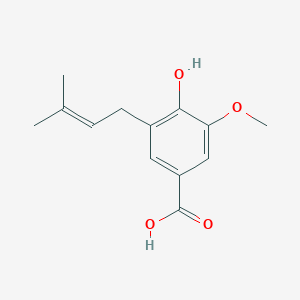
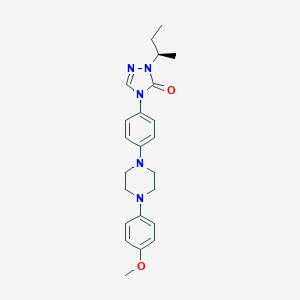
![Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II)](/img/structure/B136425.png)
![Tert-butyl 2-[2-hydroxyethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate](/img/structure/B136434.png)
